

Comparative Analysis of Far-Red Alkyne and DBCO Probes

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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15597474

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The primary alternatives to **DiSulfo-Cy5 alkyne** fall into two categories based on their click chemistry reactivity: copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagents (alkynes) and strain-promoted azide-alkyne cycloaddition (SPAAC) reagents (DBCO-alkynes). SPAAC reagents, such as DBCO derivatives, are particularly advantageous for live-cell imaging as they obviate the need for cytotoxic copper catalysts.^{[6][7][8]}

The table below summarizes the key photophysical properties of **DiSulfo-Cy5 alkyne** and its main competitors. Brightness is a calculated value, derived from the product of the extinction coefficient and the quantum yield, providing a practical measure of a fluorophore's performance in imaging applications.

Probe	Chemistry Type	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (ϵ) ($\text{cm}^{-1}\text{M}^{-1}$)	Quantum Yield (Φ)	Relative Brightness ($\epsilon \times \Phi$)	Key Features
DiSulfo-Cy5 Alkyne	CuAAC	~649	~671	250,000[2][3]	~0.20	50,000	High water solubility, pH insensitive (4-10). [1][2][3]
Alexa Fluor 647 Alkyne	CuAAC	~650	~668	270,000	0.33	89,100	High photostability and brightness, a gold standard in imaging. [9]
AZDye 647 Alkyne	CuAAC	~648	~671	250,000[10]	N/A	N/A	Spectrally identical to Alexa Fluor 647 and Cy5. [1][2][3]
CF® 647 Dye Alkyne	CuAAC	~650	~668	250,000	N/A	N/A	Spectrally similar to Cy5 and Alexa

							Fluor 647.[1][3]
Cy5 DBCO	SPAAC (Copper- Free)	~649	~666	250,000	~0.20	50,000	Ideal for live-cell imaging and applicatio ns where copper is a concern. [6][11] [12]
SeTau- 647- DBCO	SPAAC (Copper- Free)	~647	~690	N/A	N/A	N/A	Describe d as extremel y bright and hydrophili c.[13]

Note: Quantum yield and extinction coefficient values can vary depending on the solvent and measurement conditions. Data is aggregated from multiple commercial and literature sources. "N/A" indicates that specific quantitative data was not readily available in the searched documents.

Key Performance Considerations

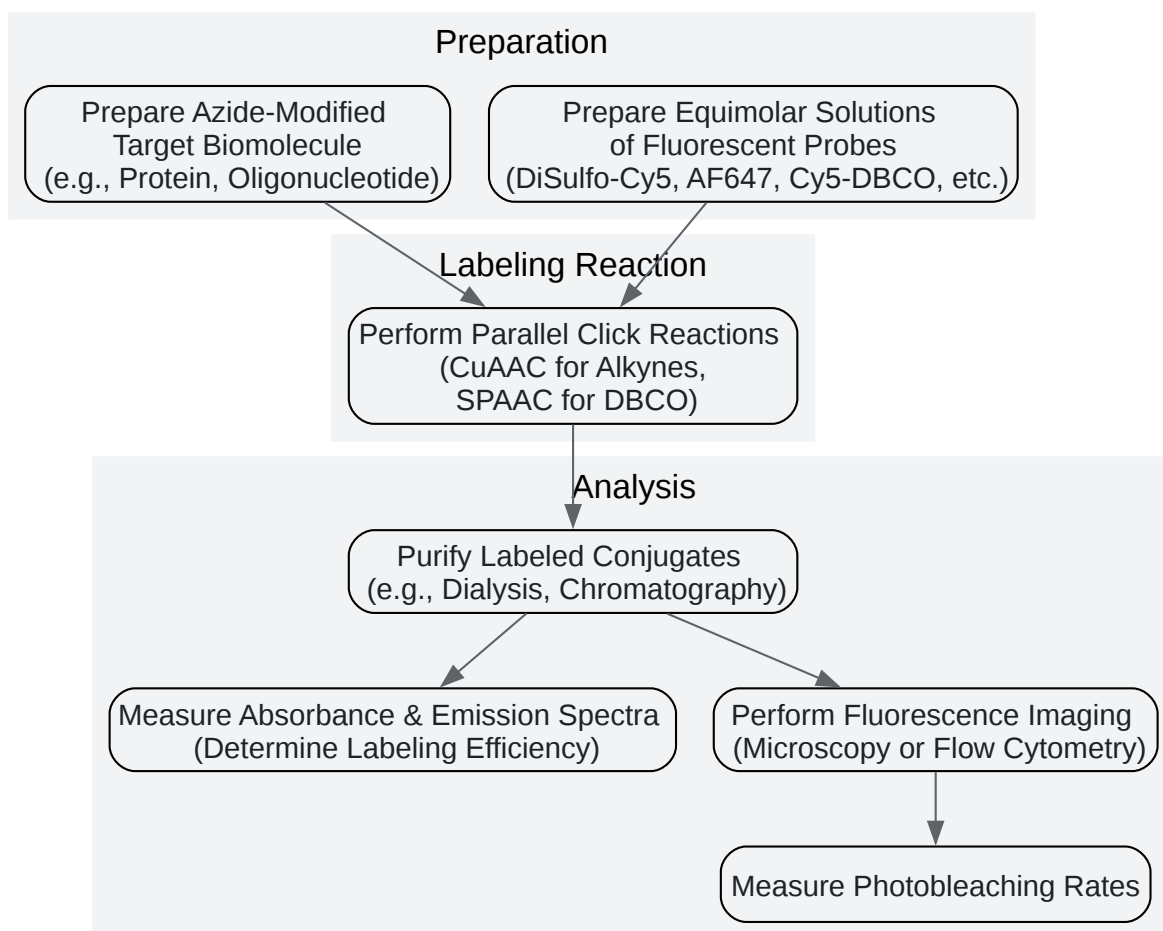
- **Brightness and Photostability:** For demanding applications like single-molecule imaging or long-term live-cell tracking, brightness and photostability are paramount. Alexa Fluor 647 is widely recognized for its superior photostability and brightness compared to traditional cyanine dyes.[9][14] While cyanine dyes are known for high extinction coefficients, they can be susceptible to photobleaching.[15][16] The development of photostabilizers and structural modifications to the cyanine core are active areas of research to mitigate this issue.[17][18]
[19]

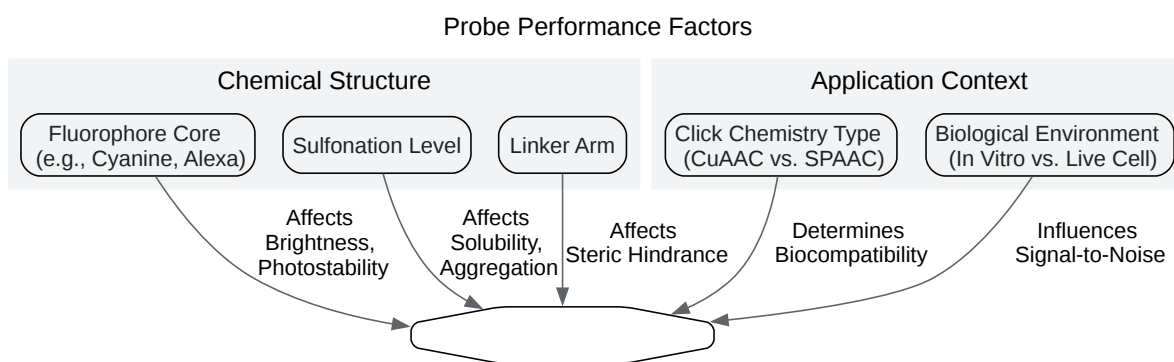
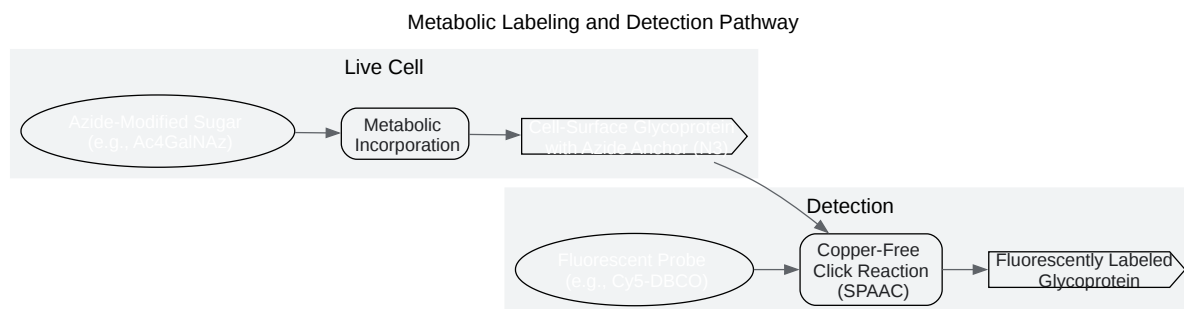
- **Solubility and Aggregation:** The "DiSulfo" prefix in DiSulfo-Cy5 indicates the presence of two sulfonate groups, which confer high water solubility.^{[5][20]} This is critical for labeling biomolecules in aqueous buffers without using organic co-solvents, which can denature sensitive proteins.^[20] When choosing an alternative, especially for protein labeling, selecting a sulfonated version (e.g., "Sulfo-Cy5") is recommended to prevent aggregation and ensure efficient removal of unreacted dye during purification.^[20]
- **Click Chemistry Reaction Type:** The choice between copper-catalyzed (CuAAC) and copper-free (SPAAC) click chemistry is a critical decision point.
 - **CuAAC (Alkyne Probes):** This is a highly efficient and widely used reaction.^{[8][21]} However, the requisite copper(I) catalyst can be toxic to cells, limiting its use in live-cell imaging. It is ideal for fixed samples and in vitro labeling.^{[8][22]}
 - **SPAAC (DBCO Probes):** This reaction proceeds rapidly at physiological temperatures without a catalyst, making it highly biocompatible and the preferred method for labeling in living systems.^{[6][7][23]}

Visualizing Experimental Design and Logic

To effectively compare fluorescent probes, a structured experimental workflow is essential. The following diagrams, created using the DOT language, illustrate key concepts and workflows.

Experimental Workflow for Probe Comparison





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